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molecular formula C6H6INO2 B2660213 4-Iodo-6-methoxypyridin-3-ol CAS No. 431942-27-7

4-Iodo-6-methoxypyridin-3-ol

Cat. No. B2660213
M. Wt: 251.023
InChI Key: AUEKKHSBTAFFDU-UHFFFAOYSA-N
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Patent
US09434690B2

Procedure details

50 ml (3 molar, 150 mmol) of hydrochloric acid were added to a solution of 25.1 g (purity 82%, 61.3 mmol) of 4-iodo-2-methoxy-5-(tetrahydro-2H-pyran-2-yloxy)pyridine in 50 ml of dioxane and 50 ml of water, and the mixture was stirred at RT for 2 h. The reaction mixture was then filtered and the precipitate was rinsed with water and dried under high vacuum. Yield: 13.5 g (purity 93%, 81% of theory)
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[I:2][C:3]1[C:8]([O:9]C2CCCCO2)=[CH:7][N:6]=[C:5]([O:16][CH3:17])[CH:4]=1>O1CCOCC1.O>[I:2][C:3]1[CH:4]=[C:5]([O:16][CH3:17])[N:6]=[CH:7][C:8]=1[OH:9]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
25.1 g
Type
reactant
Smiles
IC1=CC(=NC=C1OC1OCCCC1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
the precipitate was rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
IC1=C(C=NC(=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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